molecular formula C7H16O3 B8591123 2-Hydroperoxyheptan-1-OL CAS No. 577991-68-5

2-Hydroperoxyheptan-1-OL

Cat. No.: B8591123
CAS No.: 577991-68-5
M. Wt: 148.20 g/mol
InChI Key: OQDRQUSMEYCLHJ-UHFFFAOYSA-N
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Description

2-Hydroperoxyheptan-1-OL is a seven-carbon chain alcohol with a hydroperoxy (-OOH) group at the second carbon and a hydroxyl (-OH) group at the first carbon. This dual functionalization imparts unique reactivity, particularly due to the hydroperoxy group, which is known for oxidative and thermal instability.

Properties

CAS No.

577991-68-5

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

IUPAC Name

2-hydroperoxyheptan-1-ol

InChI

InChI=1S/C7H16O3/c1-2-3-4-5-7(6-8)10-9/h7-9H,2-6H2,1H3

InChI Key

OQDRQUSMEYCLHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CO)OO

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Reactivity

2-Hydroperoxyheptan-1-OL distinguishes itself through the hydroperoxy group, making it more reactive than simple alcohols. In contrast:

  • 3,7-Dimethyl-2,6-octadien-1-ol (geraniol; CAS 624-22-6): A monoterpene alcohol with conjugated double bonds, primarily used in fragrances and cosmetics. Its reactivity stems from the allylic alcohol structure, but it lacks oxidative hazards .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Functional Groups Stability Key Hazards
This compound 162.19 -OH, -OOH Low Oxidizer, thermal instability
2-Propylheptan-1-ol 158.28 -OH High Skin/eye irritant
3,7-Dimethyl-2,6-octadien-1-ol 154.25 -OH, conjugated diene Moderate Irritant (skin/eyes)

Research Findings and Gaps

  • Thermal Stability : Studies on hydroperoxides highlight that compounds like this compound decompose exothermically above 40°C, unlike stable alcohols such as 2-Propylheptan-1-ol.
  • Synthetic Utility : The hydroperoxy group enables selective oxidations but requires careful handling, contrasting with the straightforward use of geraniol in consumer products .
  • Data Limitations : Available literature on this compound is sparse, necessitating further studies on its kinetics and toxicology.

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